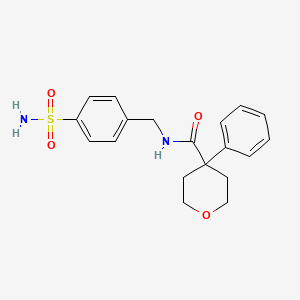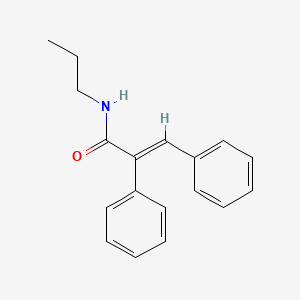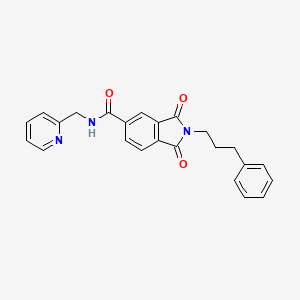
4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide is an organic compound that belongs to the class of diarylethers This compound is characterized by its unique structure, which includes a tetrahydropyran ring, a phenyl group, and a sulfamoylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-phenyltetrahydropyran-4-carbonyl chloride. This intermediate is then reacted with thiosemicarbazide in the presence of dry pyridine at low temperatures (0–2°C) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes
Mecanismo De Acción
The mechanism of action of 4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5), which plays a role in various biological processes, including inflammation and tissue remodeling . By inhibiting ADAMTS5, the compound may exert anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide: This compound shares a similar tetrahydropyran ring structure and has been studied for its potential therapeutic effects.
Tetrahydropyran: A simpler compound that serves as a building block for more complex molecules and is commonly used as a protecting group in organic synthesis.
Uniqueness
4-phenyl-N-(4-sulfamoylbenzyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit ADAMTS5 sets it apart from other similar compounds and highlights its potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H22N2O4S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
4-phenyl-N-[(4-sulfamoylphenyl)methyl]oxane-4-carboxamide |
InChI |
InChI=1S/C19H22N2O4S/c20-26(23,24)17-8-6-15(7-9-17)14-21-18(22)19(10-12-25-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,22)(H2,20,23,24) |
Clave InChI |
XZQIPMNEKHRWKQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)

![4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B14937695.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14937699.png)
![Methyl {[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B14937701.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14937702.png)
![6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B14937707.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B14937722.png)
![4,5-dimethoxy-2-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14937730.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14937735.png)
![N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B14937749.png)
